molecular formula C22H25N3O4S B12431545 Moricizine-d5

Moricizine-d5

Cat. No.: B12431545
M. Wt: 432.5 g/mol
InChI Key: FUBVWMNBEHXPSU-ZBJDZAJPSA-N
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Description

Moricizine-d5 is a deuterated form of moricizine, an antiarrhythmic agent used primarily for the treatment of ventricular rhythm disturbances. This compound is a phenothiazine derivative and is known for its potent local anesthetic activity and membrane-stabilizing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moricizine-d5 involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the synthesis of this compound to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Moricizine-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Moricizine-d5 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and molecular interactions.

    Medicine: Studied for its potential therapeutic effects and mechanisms of action in treating arrhythmias.

    Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

Moricizine-d5 works by inhibiting the rapid inward sodium current across myocardial cell membranes. This inhibition stabilizes the cardiac cell membrane and reduces excitability, conduction velocity, and automaticity. The compound decreases the action potential duration in Purkinje fibers and increases the effective refractory period, which helps in maintaining a normal heart rhythm .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

432.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate

InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)/i1D3,2D2

InChI Key

FUBVWMNBEHXPSU-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4

Origin of Product

United States

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